Distinct pKa and Volatility Profile Versus Triethylammonium Acetate for Chromatographic Buffer Selection
Triethylamine, trifluoroacetic acid (CAS 454-49-9) provides a fundamentally different acid-base equilibrium compared to triethylammonium acetate, a common alternative for HPLC applications. The trifluoroacetate anion has a pKa of 0.3, whereas acetate has a pKa of 4.76 [1]. The triethylammonium cation has a pKa of 11.01. This results in a much stronger acid component in the trifluoroacetate salt, influencing the ionization state of analytes and the overall pH of the mobile phase. The UV cut-off for trifluoroacetic acid is 210 nm, compared to 205 nm for acetate [1]. This difference is critical for method development when analyzing compounds with low UV absorbance, as a slightly higher baseline may be observed with trifluoroacetate.
| Evidence Dimension | Anion pKa and UV Cut-off for Chromatographic Buffers |
|---|---|
| Target Compound Data | pKa (CF3COO-): 0.3; UV Cut-off: 210 nm |
| Comparator Or Baseline | Triethylammonium acetate: pKa (CH3COO-): 4.76; UV Cut-off: 205 nm |
| Quantified Difference | pKa difference: 4.46 units; UV Cut-off difference: 5 nm higher for target |
| Conditions | Aqueous solution, HPLC buffer properties at 25°C |
Why This Matters
The significantly lower pKa of the trifluoroacetate anion dictates its use in highly acidic mobile phases, which is essential for retaining and separating strongly basic analytes, a condition where acetate buffers would be ineffective.
- [1] Kromasil. Which are common buffers used in HPLC? FAQ. View Source
